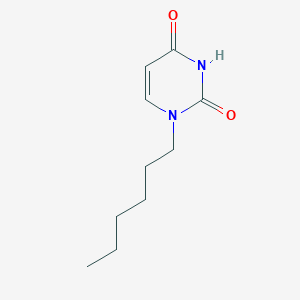
1-Hexyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA The compound is characterized by the substitution of a hydrogen atom with a hexyl group at the nitrogen atom in the uracil ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexyluracil can be synthesized through a multi-step process involving the reaction of uracil with hexamethyldisilazane (HMDS) under reflux conditions in a nitrogen atmosphere. The resulting O,O’-bis-trimethylsilyloxy derivative is then reacted with 1-bromohexane in dry acetonitrile at elevated temperatures (130°C) in a PARR® bomb for 36 hours. The final product is obtained after purification and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. This includes the use of larger reactors and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Hexyluracil undergoes various chemical reactions, including:
Substitution Reactions: The hexyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds.
科学的研究の応用
1-Hexyluracil has several applications in scientific research:
Chemistry: Used as a model compound to study π-π and lone pair-π interactions.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
作用機序
The mechanism by which 1-hexyluracil exerts its effects involves its interaction with molecular targets through π-π and lone pair-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, potentially affecting cellular processes and pathways .
類似化合物との比較
5-Fluoro-1-hexyluracil: A derivative with a fluorine atom substitution, which significantly alters its chemical properties and interactions.
N1-(3-hydroxypropyl)-5-fluorouracil: Another derivative with hydrophilic groups, affecting its solubility and biological interactions.
Uniqueness: 1-Hexyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to engage in specific non-covalent interactions makes it a valuable compound for studying molecular interactions and developing new materials.
特性
IUPAC Name |
1-hexylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-3-4-5-7-12-8-6-9(13)11-10(12)14/h6,8H,2-5,7H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAGXUPEDBBOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














